BenchChemオンラインストアへようこそ!

rac-(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride

mGlu1 negative allosteric modulator bioisostere piperazine replacement

This conformationally constrained piperazine bioisostere (LogP -1.85) offers program-critical advantages in selectivity and aqueous solubility over flexible piperazine analogs. Supplied as a racemic hydrochloride salt (≥98% purity) for direct aqueous assay compatibility and cost-efficient SAR exploration—an essential, non-interchangeable building block for mGlu1 and GPCR-targeted drug discovery.

Molecular Formula C6H11ClN2O
Molecular Weight 162.62 g/mol
CAS No. 2206134-91-8
Cat. No. B6160669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride
CAS2206134-91-8
Molecular FormulaC6H11ClN2O
Molecular Weight162.62 g/mol
Structural Identifiers
SMILESC1C2CNC(=O)C2CN1.Cl
InChIInChI=1S/C6H10N2O.ClH/c9-6-5-3-7-1-4(5)2-8-6;/h4-5,7H,1-3H2,(H,8,9);1H
InChIKeyTVNYXYCEXKTZRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(3aR,6aS)-Octahydropyrrolo[3,4-c]pyrrol-1-one Hydrochloride (CAS 2206134-91-8): A Bioisosteric Piperazine Replacement Building Block for Medicinal Chemistry


rac-(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride (CAS 2206134-91-8) is a racemic bicyclic heterocycle belonging to the octahydropyrrolo[3,4-c]pyrrole class, recognized as a conformationally constrained isosteric replacement for the ubiquitous piperazine ring [1]. This hydrochloride salt (C₆H₁₁ClN₂O, MW 162.62 g/mol) is supplied as a solid with purity specifications ranging from 95% to NLT 98%, and is primarily utilized as a versatile building block in early-stage drug discovery for targets where traditional piperazine scaffolds have demonstrated limitations [1].

Why Generic Piperazine Building Blocks Cannot Substitute rac-(3aR,6aS)-Octahydropyrrolo[3,4-c]pyrrol-1-one Hydrochloride


Piperazine-based building blocks are widely employed in medicinal chemistry, yet their inherent conformational flexibility and suboptimal physicochemical profiles frequently result in poor target selectivity, metabolic instability, and undesirable off-target pharmacology [1]. The octahydropyrrolo[3,4-c]pyrrole scaffold directly addresses these shortcomings by providing a rigid, three-dimensional bioisostere that spatially constrains key pharmacophoric elements, as demonstrated by its successful deployment in mGlu1 negative allosteric modulators where piperazine replacement markedly improved selectivity and in vitro drug-like properties [1]. Simply substituting generic piperazine analogs would forfeit these conformational advantages and degrade the pharmacological profile of lead compounds, making the octahydropyrrolo scaffold a non-interchangeable asset in structure-based drug design [1].

Quantitative Differentiation Evidence for rac-(3aR,6aS)-Octahydropyrrolo[3,4-c]pyrrol-1-one Hydrochloride vs Close Analogs


Conformational Rigidity and Bioisosteric Piperazine Replacement: Octahydropyrrolo[3,4-c]pyrrole Scaffold Delivers Differentiated mGlu1 NAM Selectivity

The octahydropyrrolo[3,4-c]pyrrole scaffold was explicitly designed as a conformationally constrained isosteric replacement for the flexible piperazine ring in a series of mGlu1 negative allosteric modulators (NAMs), yielding compounds with qualitatively improved receptor selectivity profiles [1]. In a functional cell-based mGlu1 assay, the octahydropyrrolo[3,4-c]pyrrole series retained potent NAM activity while overcoming the poor cross-receptor selectivity that characterized the parent piperazine-containing hit compound [1]. Selected analogs progressed to protein binding and cytochrome P450 inhibition profiling, identifying candidates with favorable drug-like properties [1].

mGlu1 negative allosteric modulator bioisostere piperazine replacement

Lower Calculated LogP (-1.85) vs Piperazine (-0.16): Enhanced Hydrophilicity for Aqueous-Based Screening Assays

The target compound exhibits a calculated LogP of -1.85, which is substantially more negative than that of the widely used building block piperazine (LogP -0.16), indicating markedly higher hydrophilicity . This difference of -1.69 log units suggests significantly greater aqueous solubility, a critical advantage for biological assays conducted in aqueous buffer systems without excessive organic co-solvent .

LogP hydrophilicity aqueous solubility

NLT 98% Purity Specification vs Industry-Standard 95%: Reduced Impurity Interference in Biological Assays

MolCore supplies this compound with a minimum purity specification of NLT 98% (HPLC), exceeding the 95% purity standard offered by most competing vendors for analogous heterocyclic building blocks [1]. This ≥3 percentage-point purity advantage translates to a lower burden of unidentified impurities that could confound biological assay readouts .

purity HPLC quality assurance

Hydrochloride Salt Form: Enhanced Aqueous Solubility vs Free Base Analogs

The hydrochloride salt form of this compound is expected to exhibit improved aqueous solubility compared to the corresponding free base analog (octahydropyrrolo[3,4-c]pyrrol-1-one, CAS 866319-08-6), consistent with the well-established principle that hydrochloride salt formation enhances the water solubility of amine-containing heterocycles [1].

salt form aqueous solubility hydrochloride

Racemic Mixture vs Single Enantiomer: Cost-Effective Scaffold for Early-Stage SAR Exploration

Supplied as a racemic mixture, this compound provides an economical entry point for exploring the octahydropyrrolo[3,4-c]pyrrole scaffold in early-stage structure-activity relationship (SAR) studies, where absolute stereochemical requirements have not yet been defined . Single enantiomer versions are typically more expensive to procure due to more complex synthetic routes or chiral resolution steps [1].

racemic chiral cost-effectiveness

Best-Fit Application Scenarios for rac-(3aR,6aS)-Octahydropyrrolo[3,4-c]pyrrol-1-one Hydrochloride Based on Verified Differentiation Evidence


CNS Drug Discovery: mGlu1 Negative Allosteric Modulator Lead Optimization

Medicinal chemistry teams pursuing selective mGlu1 negative allosteric modulators for neurological indications should prioritize this building block as a rigidified bioisosteric replacement for piperazine-containing leads. Published SAR demonstrates that the octahydropyrrolo[3,4-c]pyrrole scaffold enables improved receptor selectivity relative to progenitor piperazine analogs [1]. The hydrochloride salt form additionally supports direct dissolution in aqueous assay buffers, streamlining in vitro pharmacological profiling [2].

Scaffold-Hopping from Piperazine in GPCR Programs

For GPCR-targeted programs seeking to escape piperazine-associated metabolic liabilities or off-target pharmacology, this building block offers a conformationally constrained alternative with differentiated physicochemical properties. The markedly lower LogP (-1.85 vs -0.16 for piperazine) translates to higher aqueous solubility, reducing co-solvent requirements in cell-based and biochemical assays . This scaffold replacement strategy has been validated in mGlu1 NAM programs where piperazine replacement improved selectivity profiles [1].

High-Throughput Screening Library Design: High-Purity, Soluble Building Block

Screening library designers should consider this compound for inclusion in diversity-oriented or targeted screening sets based on its favorable property profile. The NLT 98% purity specification (available from MolCore) minimizes the risk of impurity-driven artifacts in primary screening campaigns , while the predicted high aqueous solubility (LogP -1.85) reduces precipitation issues in automated liquid-handling systems . The racemic nature further enables cost-effective procurement of gram quantities for large-scale library production .

Chemical Biology Probe Development Requiring Defined Stereochemistry

While the racemic form is ideal for early SAR, programs advancing toward chemical probe development can initially utilize this racemic building block for pharmacophore mapping and target engagement studies. The octahydropyrrolo[3,4-c]pyrrole scaffold's zero rotatable bonds contribute to a rigid, well-defined three-dimensional shape that facilitates structure-based design and reduces entropic penalties upon target binding [1]. Once key stereochemical determinants are identified, resources can be allocated to enantioselective synthesis.

Quote Request

Request a Quote for rac-(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.